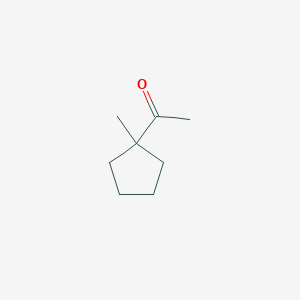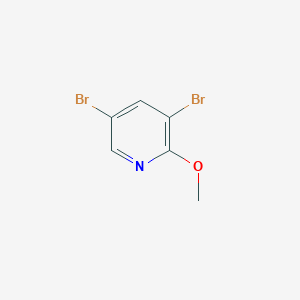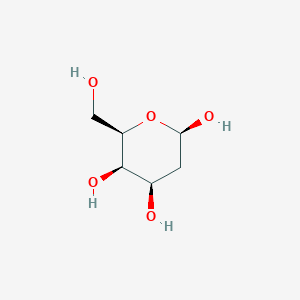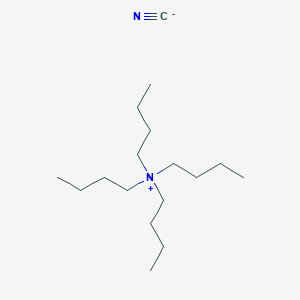
Reactive Blue 2
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Reactive Blue 2 and its analogues involves a novel method where the dye is bonded onto an agarose support matrix via the anthraquinone ring 1-amino group, rather than the conventional triazine ring coupling methods. This approach allows for the creation of dyes with spacer arms attached to the anthraquinone ring, which are synthesized by reacting methoxytriazine analogues of this compound with chloroacetyl chloride and ethylenediamine (Burton, Stead, & Lowe, 1990).
Molecular Structure Analysis
This compound is an anthraquinone derivative, known for its complex molecular structure which plays a crucial role in its dyeing properties and interactions with biomolecules. It consists of a mixture of isomers with a sulfonic acid group in ring A, positioned either in the meta or para position. This configuration is critical for its chromatic properties and its ability to interact with various biological substrates (Kennedy, 2008).
Chemical Reactions and Properties
This compound exhibits selective inhibitory effects on P2Y-purinoceptor-stimulated surfactant phospholipid secretion from rat isolated alveolar Type II cells. Its mechanism of action suggests specificity towards ATP-induced responses, differentiating it from effects on other receptors or agonists. This specificity underscores the dye's potential in biochemical research and pharmacological applications (Rice & Singleton, 1989).
Physical Properties Analysis
The synthesis and characterization of this compound derivatives have provided insight into the physical properties of these dyes. For example, the terminal ring isomers of this compound were synthesized, and their chromophoric purity was assessed using thin-layer chromatography and high-performance liquid chromatography, indicating the formation of a predominant dye product with high purity. This level of characterization is essential for understanding the dye's behavior in various applications, including its physical interactions with proteins in binding studies (Burton, McLoughlin, Stead, & Lowe, 1988).
Chemical Properties Analysis
The chemical properties of this compound, particularly its interactions with biological molecules, have been extensively studied. For instance, its analogues bearing terminal ring modifications exhibit varied affinities towards horse liver alcohol dehydrogenase, influenced by the nature of terminal ring substituents. This behavior highlights the dye's utility in designing affinity ligands and studying protein-ligand interactions, offering insights into its chemical behavior in biological contexts (Burton, Stead, & Lowe, 1988).
Applications De Recherche Scientifique
Photocatalytic Degradation : Reactive Blue 2 has been studied for its photocatalytic degradation using catalysts like TiO2 and ZnO. The process is optimized for parameters like pH, catalyst concentration, and dye concentration. ZnO demonstrated higher degradation activity than TiO2 under certain conditions (Lizama, Freer, Baeza, & Mansilla, 2002).
Inhibition of Enzymes : this compound acts as a competitive inhibitor of enzymes like cyclic nucleotide phosphodiesterase and lactate dehydrogenase, showing its potential in biochemical studies (Ashton & Polya, 1978).
Oxidation and Degradation : The dye has been the subject of studies focusing on its electrochemical oxidation and degradation, exploring effective methods for color removal and mineralization in aqueous solutions (Carneiro, Osugi, Fugivara, Boralle, Furlan, & Zanoni, 2005).
Decolorization in Wastewater Treatment : Research has focused on using white-rot fungi for decolorizing Reactive Blue 4 and other dyes in wastewater treatment, highlighting bioremediation techniques (Nilsson, Möller, Mattiasson, Rubindamayugi, & Welander, 2006).
Adsorption Behavior on Activated Carbon : Studies have examined the adsorption behavior of this compound on activated carbon, analyzing factors like solution pH, ionic strength, and temperature, which are crucial in environmental remediation (Al-Degs, El‐Barghouthi, El-Sheikh, & Walker, 2008).
Photo-Fenton Process in Dye Degradation : The photo-Fenton process, mediated by ferrioxalate, has been applied to Reactive Blue 4, achieving significant color removal and mineralization, indicating its potential in dye wastewater treatment (Carneiro, Nogueira, & Zanoni, 2007).
Affinity Chromatography Applications : this compound has been used in affinity chromatography, particularly in the immobilization on supports like perfluorocarbon, demonstrating its utility in bioseparations and biotechnological applications (Stewart, Purvis, & Lowe, 1990).
Biodegradation Studies : Research has also explored the simultaneous adsorption and biodegradation of Reactive dyes using materials like jatropha deoiled cakes, providing insights into eco-friendly dye degradation methods (Parthiban, Gokulakrishnan, Goel, Asthana, & Das, 2019).
Mécanisme D'action
Target of Action
Reactive Blue 2, also known as Affi gel blue, primarily targets P2Y purinoceptors . These receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP . The compound has been found to have antagonistic activities at P2Y4 .
Mode of Action
This compound acts as an ATP receptor antagonist . It interacts with its targets by blocking the ATP-activated channels, making it a potent antagonist for these channels . The compound’s mode of inhibition is noncompetitive, with a Ki of 8 μM for the membrane-bound kinase, and 6 microM for the purified kinase .
Biochemical Pathways
This compound is involved in the phospholipase C (PLC) cascade . It may activate the PLC cascade in an extracellular Ca2±dependent manner and induce Ca2+ oscillations . The application of this compound increases K+ secretion in a dose-dependent manner .
Pharmacokinetics
It is known that the compound has good water solubility , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the induction of Ca2+ oscillations in cells . It enhances a Ca2+ response to histamine that is linked to the PLC cascade . In addition, it increases K+ secretion in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s action is dependent on the presence of extracellular Ca2+ . .
Safety and Hazards
Propriétés
IUPAC Name |
1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMGXZJTCOARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12236-82-7, 79241-87-5 | |
| Record name | Cibacron Blue F 3GA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




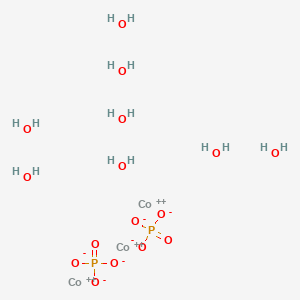

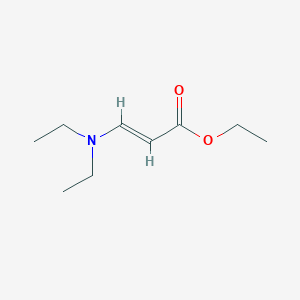
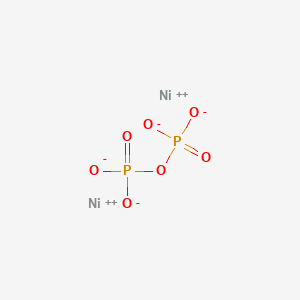
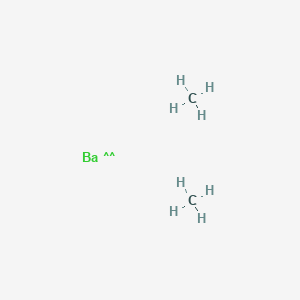
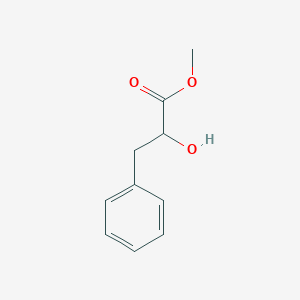
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
